molecular formula C16H19F3N4O7 B1436179 5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine CAS No. 869222-69-5

5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine

Cat. No.: B1436179
CAS No.: 869222-69-5
M. Wt: 436.34 g/mol
InChI Key: YOHIJANZSAVOSL-QUAUNDHZSA-N
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Description

5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2’-deoxyuridine is a modified nucleoside compound. It serves as a potent anti-cancer agent with the ability to inhibit DNA enhancement. Researchers have explored its applications in diseases such as leukemia, breast cancer, and lung cancer by impeding tumor growth and promoting cell death .


Synthesis Analysis

This compound is derived from 5-[3-(Trifluoroacetamido)-E-1-propenyl]-2’-deoxyuridine (T785010) . It can be used as a reactant or reagent for “Corey’s reagent,” specifically 3,5-di-tert-butyl-1,2-benzoquinone . Additionally, it plays a crucial role in the synthesis of fluorescent and double-headed nucleosides .


Molecular Structure Analysis

The molecular structure of 5-[N-(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2’-deoxyuridine involves a modified uridine base with an acrylamido group and a trifluoroacetamido ethyl moiety. The specific arrangement of these functional groups contributes to its biological activity .


Chemical Reactions Analysis

While detailed chemical reactions involving this compound are beyond the scope of this analysis, it is essential to recognize its reactivity in various contexts. Researchers have investigated its behavior in nucleotide incorporation, DNA synthesis, and interactions with other biomolecules .

Mechanism of Action

The precise mechanism of action involves its interference with DNA replication and repair processes. By disrupting nucleotide incorporation and inhibiting DNA synthesis, it hinders tumor cell proliferation. Further studies are needed to elucidate the exact pathways affected by this compound .

Properties

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O7/c17-16(18,19)14(28)21-4-3-20-11(26)2-1-8-6-23(15(29)22-13(8)27)12-5-9(25)10(7-24)30-12/h1-2,6,9-10,12,24-25H,3-5,7H2,(H,20,26)(H,21,28)(H,22,27,29)/b2-1+/t9-,10+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHIJANZSAVOSL-QUAUNDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125269
Record name Uridine, 2′-deoxy-5-[(1E)-3-oxo-3-[[2-[(trifluoroacetyl)amino]ethyl]amino]-1-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869222-69-5
Record name Uridine, 2′-deoxy-5-[(1E)-3-oxo-3-[[2-[(trifluoroacetyl)amino]ethyl]amino]-1-propenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869222-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine, 2′-deoxy-5-[(1E)-3-oxo-3-[[2-[(trifluoroacetyl)amino]ethyl]amino]-1-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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